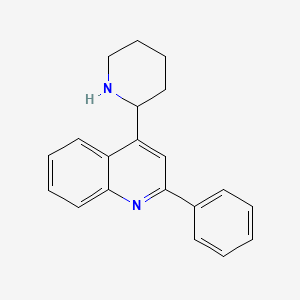

2-Phenyl-4-(2-piperidinyl)quinoline

Übersicht

Beschreibung

2-Phenyl-4-(2-piperidinyl)quinoline is a compound that is structurally related to various quinoline derivatives which have been synthesized and studied for their diverse biological activities and potential applications in different fields such as liquid crystals, central nervous system receptor binding, and antibacterial properties.

Synthesis Analysis

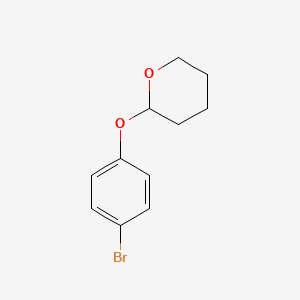

The synthesis of quinoline derivatives often involves reactions such as the Sonogashira cross-coupling and Buchwald–Hartwig amination. For instance, the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines was achieved using the Sonogashira coupling reaction with yields ranging from 42–88% . Another synthesis route for 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines was reported using the Buchwald–Hartwig amination with yields of 60–88% . These methods typically start from bromoquinoline precursors obtained from intramolecular cyclization reactions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and physical properties. For example, the torsional angles between the quinoline and aryl moieties at the 2-position significantly affect the hysteresis observed during the crystallization process of liquid crystal compounds . The crystal structures of certain quinoline derivatives have been elucidated, revealing interactions such as C-H...O, C-H...π_aryl, and π_aryl...π_aryl, which contribute to their supramolecular architecture .

Chemical Reactions Analysis

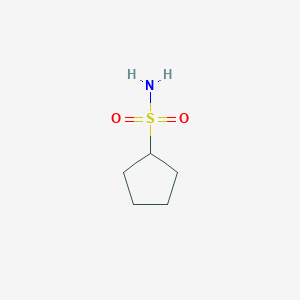

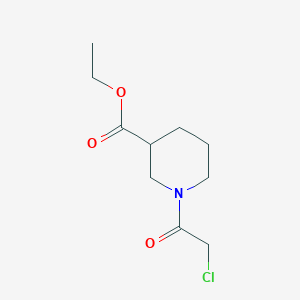

Quinoline derivatives can participate in various chemical reactions. For instance, piperidine has been used as a catalyst in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . Additionally, piperidine derivatives have been synthesized by the addition of chloromethylquinoline, piperidine, and K2CO3 in DMF .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their photophysical properties, are influenced by their molecular structure. For example, photophysical analyses of certain quinoline derivatives indicated intraligand and charge-transfer type transitions . The thermodynamic properties of these compounds have also been calculated at different temperatures, and their nonlinear optical behavior has been demonstrated through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values .

Relevant Case Studies

Quinoline derivatives have been evaluated for their potential as central nervous system receptor ligands, with a preference for alpha 2-adrenoceptors . They have also been studied for their antibacterial activity, with some compounds showing significant inhibitory effects against human pathogenic bacteria . Furthermore, certain quinoline derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines, with some showing considerable growth inhibition . Lastly, a class of quinoline derivatives has been developed as antiulcer agents, with one compound, in particular, showing potent inhibition of stress-induced ulcers and gastric acid secretion .

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Antimicrobial Activities

Crystal Structures and Anti-TB Activity : 2-Phenyl-4-(2-piperidinyl)quinoline derivatives have been studied for their crystal structures and activity against multidrug-resistant tuberculosis. These compounds exhibit specific molecular conformations and interactions, although no direct correlation was established between their anti-TB activity and molecular conformation (Souza et al., 2013).

Antimicrobial Evaluation : Novel quinoline derivatives, including 2-phenyl-4-(2-piperidinyl)quinoline, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated significant effectiveness against various microorganisms (Kumar & Kumar, 2021).

Bioactivity and Potential in DNA Detection

Potential as Fluorescent Probes for DNA Detection : Certain benzimidazo[1,2-a]quinolines substituted with piperidine show promise as DNA-specific fluorescent probes. This highlights the potential application of 2-phenyl-4-(2-piperidinyl)quinoline derivatives in molecular biology and genetic research (Perin et al., 2011).

Antileukemic Activity : Some derivatives of 2-phenyl-4-(2-piperidinyl)quinoline have been synthesized and shown to exhibit cytotoxic potential against leukemia cell lines. This suggests a potential application in cancer research and treatment (Guillon et al., 2018).

Chemical Synthesis and Structural Studies

Synthesis and Structural Analysis : The synthesis and crystal structure of various quinoline derivatives, including 2-phenyl-4-(2-piperidinyl)quinoline, have been extensively studied. These studies provide insights into the molecular geometry and properties of these compounds, which are crucial for their potential applications in pharmaceuticals and materials science (Verma et al., 2011).

Synthesis for Receptor Antagonism : The synthesis of various 2-phenylquinolines, including derivatives of 2-phenyl-4-(2-piperidinyl)quinoline, has been conducted for the study of their antagonistic effects on certain biological receptors. This research is significant for developing new therapeutic agents (Strekowski et al., 2003).

Zukünftige Richtungen

The future directions in the research of “2-Phenyl-4-(2-piperidinyl)quinoline” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

2-phenyl-4-piperidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)20-14-17(18-11-6-7-13-21-18)16-10-4-5-12-19(16)22-20/h1-5,8-10,12,14,18,21H,6-7,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLVOJVVMWDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293959 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-(2-piperidinyl)quinoline | |

CAS RN |

383128-79-8 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)